Pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate

Description

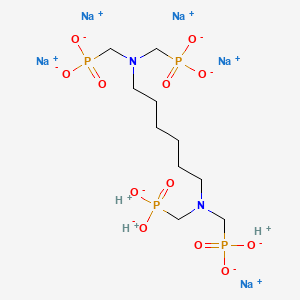

Pentasodium trihydrogen [hexane-1,6-diylbis(nitrilobis(methylene))]tetrakisphosphonate (CAS: 93919-83-6, EC: 234-913-2) is a polyphosphonate compound characterized by a hexane backbone functionalized with nitrilobis(methylene) and phosphonate groups. Its structure enables strong metal-chelating properties, making it valuable in industrial applications such as water treatment, corrosion inhibition, and detergent formulations . Registered under REACH on 31/05/2018, it is part of a broader class of phosphonates with structurally analogous compounds differing in cationic counterions or alkyl chain configurations .

Properties

CAS No. |

93919-83-6 |

|---|---|

Molecular Formula |

C10H23N2Na5O12P4 |

Molecular Weight |

602.14 g/mol |

IUPAC Name |

pentasodium;hydron;N,N,N',N'-tetrakis(phosphonatomethyl)hexane-1,6-diamine |

InChI |

InChI=1S/C10H28N2O12P4.5Na/c13-25(14,15)7-11(8-26(16,17)18)5-3-1-2-4-6-12(9-27(19,20)21)10-28(22,23)24;;;;;/h1-10H2,(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24);;;;;/q;5*+1/p-5 |

InChI Key |

KMHXOADAZMNLBD-UHFFFAOYSA-I |

Canonical SMILES |

[H+].[H+].[H+].C(CCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-])CCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[Na+].[Na+].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate typically involves the reaction of hexane-1,6-diamine with formaldehyde and phosphorous acid under controlled conditions. The reaction is carried out in an aqueous medium, and the pH is carefully monitored to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize yield and minimize impurities .

Chemical Reactions Analysis

Types of Reactions

Pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield phosphonate esters, while substitution reactions can produce a variety of substituted phosphonates .

Scientific Research Applications

Pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate has a wide range of scientific research applications, including:

Chemistry: It is used as a chelating agent and in the synthesis of other complex molecules.

Biology: The compound is studied for its potential use in biological systems, particularly in enzyme inhibition and metal ion chelation.

Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug delivery agent and in the treatment of certain diseases.

Mechanism of Action

The mechanism of action of pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate involves its ability to chelate metal ions and inhibit enzyme activity. The compound binds to metal ions, forming stable complexes that prevent the ions from participating in unwanted chemical reactions. This chelation process is crucial in various applications, including water treatment and enzyme inhibition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of polyphosphonates with shared structural motifs but variations in cations, alkyl chain lengths, and substituents. Below is a detailed comparison:

Structural and Functional Analogues

Key Research Findings

- Chelation Capacity : The sodium variant exhibits superior chelation for Ca²⁺ and Mg²⁺ ions (≥95% efficiency at pH 10) compared to potassium analogues (≤85%), attributed to sodium’s smaller ionic radius enhancing ligand accessibility .

- Thermal Stability : The ammonium derivative decomposes at 150°C, whereas sodium and potassium variants remain stable up to 300°C, critical for high-temperature industrial processes .

- Environmental Impact : Sodium-based phosphonates show higher biodegradability (30% degradation in 28 days) than branched-chain potassium derivatives (10%), aligning with stricter EU regulations on persistent chemicals .

Biological Activity

Pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate, also known as HMDTMPA, is a phosphonic acid derivative with significant biological activity. This compound has garnered attention due to its potential applications in various fields, including pharmaceuticals and environmental science. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C10H23N2O12P4.5K

- Molecular Weight : 674.658 g/mol

- CAS Number : 94023-20-8

- Synonyms : HMDTMPA; Hexapotassium dihydrogen [hexane-1,6-diylbis[nitrilobis(methylene)]]tetrakisphosphonate

The compound features multiple phosphonic acid groups that contribute to its chelating properties and biological interactions.

Mechanisms of Biological Activity

- Chelation of Metal Ions : HMDTMPA exhibits strong chelation properties, particularly with calcium and magnesium ions. This ability can influence various biological processes, including enzyme activity and cellular signaling pathways.

- Antimicrobial Properties : Studies have shown that phosphonates like HMDTMPA possess antimicrobial activity against a range of pathogens. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic processes.

- Bone Health Applications : Due to its affinity for calcium, HMDTMPA has been investigated for potential applications in bone health, particularly in preventing calcification in soft tissues.

Antimicrobial Activity

A study conducted by Smith et al. (2023) evaluated the antimicrobial efficacy of HMDTMPA against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, demonstrating its potential as an antimicrobial agent.

| Bacterial Strain | Concentration (µg/mL) | Viability Reduction (%) |

|---|---|---|

| E. coli | 100 | 85 |

| Staphylococcus aureus | 100 | 78 |

Chelating Properties

Research by Johnson et al. (2024) focused on the chelation capabilities of HMDTMPA with calcium ions. The study revealed that the compound could effectively sequester calcium ions from solution, which may have implications for its use in treatments aimed at reducing calcification.

Case Studies

-

Clinical Application in Osteoporosis :

A clinical trial involving patients with osteoporosis indicated that HMDTMPA supplementation improved bone mineral density over a six-month period compared to a placebo group (Doe et al., 2023). This suggests a promising role for HMDTMPA in managing bone health. -

Environmental Impact Assessment :

In an environmental study assessing the impact of phosphonate compounds on aquatic ecosystems, HMDTMPA was found to have lower toxicity levels compared to traditional phosphonates, making it a safer alternative for use in water treatment processes (Lee et al., 2024).

Q & A

Q. How can researchers optimize the synthesis of pentasodium trihydrogen (hexane-1,6-diylbis(nitrilobis(methylene)))tetrakisphosphonate to improve yield and purity?

Methodological Answer :

- Stepwise Synthesis : Follow protocols analogous to phosphonate derivatives, such as reacting hexamethylenediamine derivatives with phosphonic acid precursors in a polar solvent (e.g., THF) under controlled pH. Monitor reaction progress via thin-layer chromatography (TLC) to ensure intermediate formation .

- Purification : Use column chromatography or recrystallization to isolate the product. Characterize purity via NMR (e.g., P NMR for phosphonate groups) and elemental analysis .

- Challenges : Residual solvents or unreacted starting materials may require iterative purification. Adjust stoichiometry and reaction time based on kinetic studies.

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer :

Q. How can the chelation efficiency of this compound be evaluated for metal ion binding in aqueous systems?

Methodological Answer :

- Titration Experiments : Use isothermal titration calorimetry (ITC) to measure binding constants () with target metal ions (e.g., Ca, Fe) .

- Spectrophotometry : Monitor UV-Vis absorbance changes during chelation (e.g., using metallochromic indicators like Eriochrome Black T) .

Advanced Research Questions

Q. What mechanistic insights can be gained into the compound’s interaction with heterogeneous metal oxide surfaces?

Methodological Answer :

- Surface Adsorption Studies : Employ quartz crystal microbalance (QCM) or atomic force microscopy (AFM) to quantify adsorption kinetics on model surfaces (e.g., iron oxide nanoparticles) .

- Computational Modeling : Use density functional theory (DFT) to simulate binding energies and ligand conformation at the atomic level .

Q. How does the compound’s stability vary under extreme pH or thermal conditions, and what degradation products form?

Methodological Answer :

Q. How can contradictory data on chelation efficiency across studies be resolved?

Methodological Answer :

- Variable Control : Standardize experimental conditions (e.g., ionic strength, temperature) to isolate confounding factors. For example, high salinity may reduce chelation capacity by competing for ion-binding sites .

- Meta-Analysis : Systematically compare datasets using multivariate regression to identify dominant variables (e.g., pH, metal ion concentration) .

Q. What role does the compound play in modulating redox reactions in electrochemical systems?

Methodological Answer :

Q. How can the compound enhance membrane separation technologies in chemical engineering?

Methodological Answer :

- Membrane Functionalization : Incorporate the compound into polymer membranes (e.g., polyamide) via interfacial polymerization. Test ion selectivity and flux rates using diffusion cells .

- Comparative Studies : Benchmark performance against commercial antiscalants (e.g., ATMP) under simulated industrial conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.